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Compound of Interest

Compound Name: PIKfyve-IN-2

Cat. No.: B12387721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of several prominent

PIKfyve inhibitors. While specific kinome-wide selectivity data for PIKfyve-IN-2 is not

extensively published, this document evaluates other well-characterized inhibitors such as

Apilimod, YM201636, and the chemical probe SGC-PIKFYVE-1 to offer a clear perspective on

the standards of specificity achievable for this target. The information presented is intended to

aid researchers in selecting the most appropriate chemical tools for their studies of PIKfyve

kinase.

Introduction to PIKfyve and Its Inhibition
PIKfyve, or 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial lipid kinase that

synthesizes the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and

phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are vital for regulating

endosomal and lysosomal homeostasis, membrane trafficking, and autophagy.[1] Given its

central role in these cellular processes, PIKfyve has emerged as an attractive therapeutic

target for a range of diseases, including cancers, neurodegenerative disorders, and viral

infections.[1][2] The development of potent and highly specific inhibitors is critical to accurately

probe PIKfyve's functions and to develop safe and effective therapeutics.
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The specificity of a kinase inhibitor is paramount to ensure that observed biological effects are

attributable to the inhibition of the intended target and not due to off-target activities. The

following table summarizes the inhibitory potency and selectivity of several key PIKfyve

inhibitors against PIKfyve and other kinases.
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Inhibitor
Target
Kinase

IC50 / Kd
Off-Target
Kinase(s)

Off-Target
IC50 / Kd

Selectivity
Notes

Apilimod PIKfyve
14 nM (IC50)

[3][4]
- -

Profiled

against 456

kinases and

found to be

exquisitely

selective for

PIKfyve.[5][6]

YM201636 PIKfyve
33 nM (IC50)

[4][7]

p110α

(PIK3CA)

~3,000 nM

(IC50)[7][8]

Demonstrate

s

approximatel

y 100-fold

selectivity for

PIKfyve over

the class IA

PI3-kinase

p110α.[7][8]

SGC-

PIKFYVE-1
PIKfyve

6.9 nM (IC50)

[1][9]

MYLK4,

MAP4K5

66 nM, 89 nM

(IC50)[9][10]

Highly

selective in a

403-kinase

panel; shows

>9-fold

enzymatic

selectivity

against

closest off-

targets.[9][10]

Compound

40

PIKfyve <1 nM

(Cellular

IC50)

PIP4K2C 200 nM

(Cellular

IC50)[11]

A second-

generation

probe with

excellent in-

cell selectivity

(>500-fold) in
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a 240-kinase

panel.[11]

WX8 PIKfyve
~1 nM (Kd)

[12]

PIP4K2C,

MTOR

~340 nM,

~7200 nM

(Kd)[12]

Exhibits high

specificity,

with ~340-

fold

selectivity

over

PIP4K2C.[12]

Signaling Pathway and Experimental Workflow
Diagrams
To visually contextualize the role of PIKfyve and the methods used to assess its inhibition, the

following diagrams are provided.
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Caption: The PIKfyve signaling pathway, illustrating the synthesis of PI(3,5)P₂ and PI(5)P.
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- Kinase (PIKfyve)

- Substrate (e.g., PI(3)P)
- ATP

- Assay Buffer

3. Incubate Kinase and Inhibitor

2. Prepare Inhibitor Dilutions:
- Serial dilutions of test compound

(e.g., PIKfyve-IN-2)

4. Initiate Reaction with
ATP/Substrate Mix

5. Incubate at RT for a
Defined Period (e.g., 60 min)

6. Terminate Reaction

7. Add Detection Reagents
(e.g., ADP-Glo™, TR-FRET pair)

8. Read Signal
(Luminescence/Fluorescence)

9. Analyze Data:
- Plot Signal vs. Inhibitor Conc.

- Calculate IC50 Value
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Experimental Protocols
Detailed below are representative methodologies for key experiments used to determine kinase

inhibitor specificity.

In Vitro Kinase Inhibition Assay (Generic Luminescence-
Based)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a target kinase.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT,
and a protein carrier like BSA to maintain enzyme stability.
Kinase Stock: Dilute the recombinant PIKfyve enzyme to the desired concentration (e.g., 2-5
ng/µL) in kinase buffer.
Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM in
DMSO) and create a series of dilutions in kinase buffer.
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PI(3)P) and ATP at
a concentration close to the Kₘ for the specific kinase.

2. Assay Procedure:

Add the diluted test inhibitor solutions to the wells of a multi-well assay plate (e.g., 384-well).
Add the diluted kinase solution to each well and incubate for a short period (e.g., 15-30
minutes) at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction
time should be within the linear range of the assay.
Terminate the reaction by adding a stop solution or the first detection reagent.

3. Signal Detection (Example: ADP-Glo™ Assay):

Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for approximately 40
minutes.
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back
into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
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Measure the luminescence signal using a plate reader. The signal is directly proportional to
the amount of ADP produced and thus to kinase activity.

4. Data Analysis:

Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known
potent inhibitor or no enzyme).
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve using non-linear regression to determine the IC50
value.

Kinome-wide Selectivity Profiling (Binding Assay
Principle)
To assess the broader selectivity of an inhibitor, binding assays across a large panel of kinases

are often employed (e.g., KINOMEscan™).

1. Principle:

This method typically uses an active site-directed competition binding assay. A test inhibitor
is incubated with a DNA-tagged kinase from a library of hundreds of human kinases.
The mix is then passed over a solid support functionalized with an immobilized, broad-
spectrum kinase inhibitor.
If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized
ligand. If it does not bind, the kinase will be captured on the solid support.

2. General Workflow:

A single concentration of the test inhibitor (e.g., 1 µM) is incubated with each kinase from the
panel.
The amount of kinase bound to the solid support is quantified, often using quantitative PCR
(qPCR) of the DNA tag.
The results are reported as "Percent of Control" (PoC), where a lower PoC indicates stronger
binding of the test inhibitor. For hits, dissociation constants (Kd) can be determined by
running full dose-response curves.
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The specificity of a kinase inhibitor is a critical parameter that dictates its utility as a research

tool and its potential as a therapeutic agent. While data on PIKfyve-IN-2 is limited, the field has

produced several inhibitors like Apilimod and SGC-PIKFYVE-1 that demonstrate exceptional

selectivity for PIKfyve over hundreds of other kinases.[5][9] These compounds serve as the

benchmark for specificity in PIKfyve-targeted drug discovery. Researchers should prioritize

using inhibitors with well-documented, broad selectivity profiles and appropriate negative

controls to ensure the validity and reproducibility of their experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Specificity of PIKfyve
Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387721#pikfyve-in-2-specificity-compared-to-
other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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